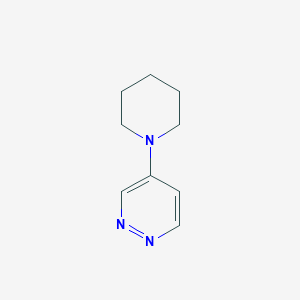

4-(Piperidin-1-yl)pyridazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3 |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

4-piperidin-1-ylpyridazine |

InChI |

InChI=1S/C9H13N3/c1-2-6-12(7-3-1)9-4-5-10-11-8-9/h4-5,8H,1-3,6-7H2 |

InChI Key |

DGMOHLFLOOISRN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CN=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Piperidin 1 Yl Pyridazine and Its Derivatives

Classical and Contemporary Synthetic Routes to the Pyridazine (B1198779) Core

The formation of the pyridazine ring is a fundamental step in the synthesis of 4-(piperidin-1-yl)pyridazine. Various methods, from traditional cyclization strategies to modern catalytic approaches, are employed to construct this heterocyclic core.

Cyclization Strategies for Pyridazine Ring Formation

The construction of the pyridazine ring, a key component of many biologically active compounds, can be achieved through various cyclization strategies. kuleuven.be These methods often involve the reaction of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

A common approach involves the condensation of γ-keto acids with hydrazines. This reaction proceeds through the formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the pyridazinone ring. Further chemical modifications can then be carried out to arrive at the desired pyridazine derivative.

Another strategy utilizes α-diazo-1,3-diketones. kuleuven.be These compounds can react with phosphines, such as tributyl phosphine, in a process known as a Diaza-Wittig reaction to form the pyridazine ring. kuleuven.be This method has been shown to be efficient, with the reaction often completing in less than an hour at room temperature. kuleuven.be

More contemporary methods have also been developed. For instance, transition metal-catalyzed cyclization reactions have emerged as a powerful tool for pyridine (B92270) synthesis, and similar principles can be applied to pyridazine formation. researchgate.netnumberanalytics.com These reactions offer improved yields and selectivity compared to some classical methods. numberanalytics.com For example, a ruthenium-catalyzed cyclization of aryl ethyl ketoxime acetates has been reported for the formation of pyridine rings, showcasing the potential of such catalytic systems. researchgate.net

Here is a table summarizing some cyclization strategies for pyridazine ring formation:

Table 1: Cyclization Strategies for Pyridazine Ring Formation| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| γ-Keto acids | Hydrazine | Pyridazinone | kuleuven.be |

| α-Diazo-1,3-diketones | Tributyl phosphine | Pyridazine | kuleuven.be |

| Aryl ethyl ketoxime acetates | Ruthenium catalyst | Pyridine (analogous) | researchgate.net |

Nucleophilic Aromatic Substitution Reactions on Pyridazine Precursors for Amine Introduction

Once the pyridazine core is formed, the introduction of the piperidine (B6355638) moiety is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This type of reaction is a cornerstone of heterocyclic chemistry, allowing for the displacement of a leaving group on an aromatic ring by a nucleophile.

In the context of synthesizing this compound, a common precursor is a 4-halopyridazine, such as 4-chloropyridazine. The electron-deficient nature of the pyridazine ring facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens. Piperidine, acting as the nucleophile, displaces the halide ion to form the desired C-N bond.

The reaction conditions for SNAr can vary. In some cases, the reaction can be carried out by heating the reactants together, sometimes in the presence of a base like diisopropylethylamine (DIPEA) to neutralize the generated acid. nih.gov Microwave irradiation can also be employed to accelerate the reaction. nih.gov For instance, the synthesis of a related compound involved a one-pot procedure where 3,6-dichloropyridazine (B152260) was reacted first with 2-methylpiperidine (B94953) and then with piperazine (B1678402) at high temperatures. nih.gov

It is important to note that the reactivity of the pyridazine ring can be influenced by the presence of other substituents. Electron-withdrawing groups can further activate the ring towards nucleophilic attack, while electron-donating groups can have the opposite effect. The choice of solvent can also play a crucial role in the reaction's success.

Challenges in this step can include the potential for side reactions, such as the formation of isomeric products if multiple reactive sites are available on the pyridazine ring. Therefore, careful control of reaction conditions is often necessary to achieve high yields and selectivity.

Functionalization and Derivatization of the Piperidine Moiety

The piperidine ring is a prevalent structural motif in many pharmaceuticals. acs.org Its functionalization and derivatization are key strategies in medicinal chemistry to fine-tune the properties of a molecule.

Stereoselective Synthesis Approaches for Chiral Analogues

The creation of chiral piperidine analogues is of significant interest in drug discovery, as stereochemistry often plays a crucial role in a compound's biological activity. Several stereoselective synthesis approaches have been developed to produce enantiomerically pure or enriched piperidine derivatives.

One notable method employs chiral auxiliaries, such as D-arabinopyranosylamine. researchgate.net This approach allows for the diastereoselective synthesis of dehydropiperidinones, which can be further transformed into variously substituted piperidines. researchgate.net For example, a domino Mannich-Michael reaction using Danishefsky's diene with aldimines derived from this chiral auxiliary can furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net

Another strategy involves the use of chiral sulfinyl imines. nih.gov These can be reacted with propargylmagnesium bromide to produce homopropargylic amines with excellent enantiomeric excess. nih.gov A subsequent gold-catalyzed cyclization and reduction sequence can then yield substituted piperidin-4-ols in a highly modular and stereoselective manner. nih.gov

Dirhodium tetracarboxylate catalysts have also been utilized for the C-H functionalization of N-Boc-piperidine, leading to the formation of 2-substituted analogues. d-nb.info The choice of the chiral dirhodium catalyst can significantly influence both the diastereoselectivity and enantioselectivity of the reaction. d-nb.info

Intramolecular cyclization of ω-amino β-keto esters represents another pathway to chiral piperidines. acs.org This method allows for the stereoselective preparation of N-substituted β-enamino ester piperidines. acs.org

Here is a table summarizing some stereoselective synthesis approaches for chiral piperidine analogues:

Table 2: Stereoselective Synthesis Approaches for Chiral Piperidine Analogues| Method | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Chiral Auxiliary | D-arabinopyranosylamine, Danishefsky's diene | Dehydropiperidinones | researchgate.net |

| Chiral Sulfinyl Imines | Propargylmagnesium bromide, Gold catalyst | Piperidin-4-ols | nih.gov |

| C-H Functionalization | Chiral dirhodium tetracarboxylate catalysts | 2-Substituted piperidines | d-nb.info |

| Intramolecular Cyclization | ω-Amino β-keto esters | N-Substituted β-enamino ester piperidines | acs.org |

Late-Stage Diversification Strategies on the Piperidine Ring

Late-stage functionalization refers to the introduction of chemical modifications at a late step in a synthetic sequence. This approach is particularly valuable in drug discovery as it allows for the rapid generation of a library of analogues from a common advanced intermediate. Several strategies have been developed for the late-stage diversification of the piperidine ring.

One such strategy involves hydroformylation. acs.orgdoi.org This reaction introduces a formyl group, which can then be further manipulated to create a variety of different functionalities. This method has been shown to be tolerant of various functional groups, making it suitable for complex molecules. acs.org

C-H activation is another powerful tool for late-stage diversification. This approach allows for the direct functionalization of C-H bonds, which are typically unreactive. For example, photoredox catalysis can be used to achieve C-H amination, enabling the introduction of new nitrogen-containing groups onto the piperidine ring. researchgate.net This method has been shown to be compatible with a wide range of functional groups. researchgate.net

The saturation of a pyridine ring to a piperidine ring within a complex molecule is another form of late-stage diversification. acs.org This transformation can significantly alter the three-dimensional shape and properties of a molecule, potentially leading to improved drug-like characteristics. acs.org

Multi-Component Reactions and Scaffold Assembly Utilizing Pyridazine and Piperidine Building Blocks

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. rsc.orgmdpi.com This approach is particularly attractive for the synthesis of diverse compound libraries for drug discovery due to its atom economy and operational simplicity. mdpi.com

While specific examples of MCRs that directly yield this compound are not prominently featured in the provided search results, the principles of MCRs can be applied to the synthesis of related heterocyclic scaffolds. For instance, MCRs have been used to synthesize polysubstituted tetrahydropyridines and piperidines, which are valuable building blocks in medicinal chemistry. rsc.org A copper-catalyzed MCR has been reported for the synthesis of poly-substituted 1,2,5,6-tetrahydropyridines. rsc.org

The general strategy would involve the selection of appropriate building blocks containing the pyridazine and piperidine fragments, or precursors that can form these rings in situ. For example, a reaction could be designed where a piperidine-containing component, a 1,4-dicarbonyl equivalent, and a hydrazine source react in a one-pot process to assemble the final molecule.

The development of novel MCRs for the synthesis of pyridazine-piperidine scaffolds would be a valuable contribution to the field, enabling the rapid and efficient generation of new chemical entities for biological screening.

Structure Activity Relationship Sar Investigations of 4 Piperidin 1 Yl Pyridazine Analogues

Impact of Pyridazine (B1198779) Ring Substituents on Molecular Recognition and Functional Modulation

The pyridazine ring is a core component that significantly influences molecular recognition through its unique physicochemical properties, including its weak basicity, high dipole moment, and capacity for dual hydrogen bonding. nih.govnih.gov Modifications to this ring and its substituents have profound effects on the biological activity of 4-(piperidin-1-yl)pyridazine analogues.

Research into muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists has shown that the pyridazine core is essential for M4 receptor activity. nih.gov When the pyridazine ring in a series of active compounds was replaced with other heteroaryl rings such as pyridine (B92270) or pyrazine, or with a phenyl ring, the resulting analogues were found to be inactive, with hM4 IC50 values greater than 10 μM. nih.gov This highlights the critical role of the pyridazine's specific electronic and structural features in target binding. nih.govnih.gov

Further SAR studies on substituents attached to the pyridazine system have provided more detailed insights. In a series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine derivatives, substitutions on the phenylsulfonamide moiety directly impacted potency. nih.gov A preference for substitution at the 2-position of the phenylsulfonamide was observed. For example, moving a chloro substituent from the 2-position to the 3- and then 4-position led to a progressive decrease in potency. nih.gov Similarly, introducing a lipophilic methyl group at the C-5 position of the pyridazine ring in a series of acetylcholinesterase (AChE) inhibitors was found to be favorable for both AChE-inhibitory activity and selectivity over butyrylcholinesterase (BuChE). acs.org

The inherent properties of the pyridazine ring, such as its ability to engage in robust hydrogen bonding and π-π stacking interactions, are key to its role in molecular recognition. nih.govnih.gov The electron-withdrawing nature of the two adjacent nitrogen atoms also modulates the properties of any attached substituents, further influencing how the molecule interacts with its biological target. nih.gov

Table 1: Impact of Pyridazine Core and Substituent Modifications on Biological Activity Data sourced from references nih.govacs.org.

| Compound/Analogue Description | Modification | Target | Activity |

|---|---|---|---|

| Series 1: mAChR Antagonists | |||

| Parent Pyridazine Analogue (9i) | Reference Pyridazine Core | hM4 | IC50 = 200 nM nih.gov |

| Pyridine Congener (10) | Pyridazine replaced with Pyridine | hM4 | IC50 > 10 µM nih.gov |

| Pyrazine Congener (12) | Pyridazine replaced with Pyrazine | hM4 | IC50 > 10 µM nih.gov |

| Phenyl Congener (13) | Pyridazine replaced with Phenyl | hM4 | IC50 > 10 µM nih.gov |

| 2-Cl Phenylsulfonamide Analogue | 2-Chloro substitution | hM4 | IC50 = 440 nM nih.gov |

| 3-Cl Phenylsulfonamide Analogue (9a) | 3-Chloro substitution | hM4 | IC50 = 760 nM nih.gov |

| 4-Cl Phenylsulfonamide Analogue (9b) | 4-Chloro substitution | hM4 | IC50 = 2.34 µM nih.gov |

| Series 2: AChE Inhibitors | |||

| Parent Compound (1) | Reference Structure | Eel AChE | IC50 = 120 nM acs.org |

| 5-Methyl Analogue (4c) | Methyl group at C-5 of Pyridazine | Eel AChE | IC50 = 21 nM acs.org |

Role of the Piperidine (B6355638) Ring and its Substitutions in Modulating Biological Activity

The piperidine moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to influence a compound's physicochemical properties and provide vectors for interaction with biological targets. nih.govthieme-connect.com In the context of this compound analogues, modifications to the piperidine ring are a key strategy for modulating biological activity.

Studies on mAChR antagonists revealed a steep SAR associated with the piperidine portion of the molecule. nih.gov When the 2-methylpiperidine (B94953) moiety was replaced with isosteric surrogates like chiral 2-methyl morpholine (B109124) or a piperidinone, the M4 receptor activity was completely lost. nih.gov This indicates that the specific structure and properties of the piperidine ring are crucial for binding and functional activity at this target. nih.gov

In another example, research on dual histamine (B1213489) H3 and sigma-1 receptor ligands showed that the nature of the piperidine ring was highly influential. nih.gov Comparing compounds with an unsubstituted piperidine ring to their 4-pyridylpiperidine analogues revealed a significant impact on binding affinity at the human H3 receptor (hH3R). The unsubstituted piperidine derivatives generally showed higher affinity for hH3R than those substituted with a 4-pyridyl group. nih.gov Conversely, for sigma receptors, the 4-pyridylpiperidine derivatives were more potent than the unsubstituted piperidines. nih.gov

The position of substituents on the piperidine ring is also a critical determinant of activity. thieme-connect.com For certain kinase inhibitors, introducing a fluorine atom at the 3-position of the piperidine ring led to a significant improvement in potency and aqueous solubility. thieme-connect.com Similarly, for a series of GLP-1R agonists, a substituent at the 3-position of the piperidine ring resulted in much greater potentiation compared to a substituent at the 4-position. thieme-connect.com These findings underscore that both the presence and the precise placement of functional groups on the piperidine ring are vital for optimizing molecular interactions and achieving the desired biological effect. thieme-connect.commdpi.com

Table 2: Effect of Piperidine Ring Modifications on Receptor Binding and Activity Data sourced from references nih.govnih.gov.

| Compound/Analogue Description | Modification | Target | Activity (IC50 / Ki) |

|---|---|---|---|

| Series 1: mAChR Antagonists | |||

| 2-Methylpiperidine Analogue | Reference Piperidine Moiety | hM4 | Active (IC50 in nM range) nih.gov |

| 2-Methyl Morpholine Surrogate (14a-c) | Piperidine replaced with Morpholine | hM4 | Inactive (IC50 > 10 µM) nih.gov |

| Piperidinone Surrogate (14o) | Piperidine replaced with Piperidinone | hM4 | Inactive (IC50 > 10 µM) nih.gov |

| Series 2: Histamine H3 Receptor Ligands | |||

| Unsubstituted Piperidine (5) | Reference Piperidine Moiety | hH3R | Ki = 6.2 nM nih.gov |

| 4-Pyridylpiperidine Analogue (12) | 4-pyridyl at C-4 of Piperidine | hH3R | Ki = 7.7 nM nih.gov |

| Unsubstituted Piperidine (6) | Reference Piperidine Moiety | hH3R | Ki = 2.7 nM nih.gov |

| 4-Pyridylpiperidine Analogue (13) | 4-pyridyl at C-4 of Piperidine | hH3R | Ki = 24.2 nM nih.gov |

Linker Region Modifications and Conformational Influences on Target Binding

In the development of P2Y14R antagonists, the insertion of a three-methylene spacer as a linker was explored. unife.it Probing the optimal chain length among primary amine analogues revealed that a linker of three methylenes was optimal for binding affinity, while analogues with two or four methylenes were approximately three-fold less potent. unife.it This demonstrates that a specific linker length is required to correctly position the pharmacophoric elements within the receptor's binding pocket.

Similarly, for a series of histamine H3 receptor (H3R) ligands, the length of the alkyl chain linker was shown to affect affinity. nih.gov An extension of the linker length in certain biphenyl (B1667301) analogues resulted in a decreased affinity for the H3R. nih.gov In other cases, a propyl linker was identified as being crucial for high affinity at H3 receptors. researchgate.net

The composition of the linker is as important as its length. Studies on dimeric compounds designed to target RNA repeat expansions showed that creating a more rigid linker, for instance by incorporating proline residues, could enhance binding affinity. nih.gov Modifying the linker can therefore improve potency by pre-organizing the molecule into a conformation that is more favorable for binding, reducing the entropic penalty upon interaction with the target. nih.govnih.gov

Table 3: Influence of Linker Length on Biological Activity Data sourced from references nih.govunife.it.

| Compound Series | Linker Modification | Target | Activity (IC50 / Ki) |

|---|---|---|---|

| P2Y14R Antagonists | |||

| Analogue 5 | Two-methylene linker | P2Y14R | IC50 ≈ 2.2 µM unife.it |

| Analogue 7 | Three-methylene linker | P2Y14R | IC50 = 756 nM unife.it |

| Analogue 9 | Four-methylene linker | P2Y14R | IC50 ≈ 2.2 µM unife.it |

| H3R Ligands | |||

| Biphenyl Analogue 9 | n=2 alkyl linker | hH3R | Ki = 22 nM nih.gov |

| Biphenyl Analogue 10 | n=3 alkyl linker | hH3R | Ki = 21.7 nM nih.gov |

| Biphenyl Analogue 11 | n=4 alkyl linker | hH3R | Ki = 88.9 nM nih.gov |

Enantioselective Modulation of Biological Interactions and Stereochemical Effects

Stereochemistry is a fundamental aspect of drug design, as biological systems are chiral environments. The three-dimensional arrangement of atoms in a molecule can lead to significant differences in pharmacological activity between enantiomers, a phenomenon known as enantioselectivity. mdpi.com For analogues of this compound, the introduction of chiral centers, often on the piperidine ring, has been shown to modulate biological interactions profoundly. nih.gov

In the development of MEK1/2 inhibitors, a structure-based design approach led to the introduction of a fluorine atom at the 3-position of a piperidine ring. thieme-connect.com This created a chiral center, and the resulting chiral compound exhibited an eightfold improvement in potency compared to its achiral precursor. thieme-connect.com Crystal structure analysis revealed that the 3-substituted piperidine side chain could fit easily into a specific cavity of the MEK1 protein, an interaction that was essential for the increased potency. thieme-connect.com

Similarly, research on mAChR antagonists noted enantioselective inhibition. nih.gov The use of chiral 2-methylpiperidine and its surrogates demonstrated that the stereochemistry of this moiety was a key determinant of activity. nih.gov The specific spatial orientation of the methyl group likely influences how the ligand fits into the chiral binding pocket of the receptor, leading to differences in affinity and efficacy between stereoisomers. nih.govmdpi.com These examples highlight the critical importance of considering stereochemical effects in the design of potent and selective this compound analogues.

Table 4: Impact of Stereochemistry on Biological Potency Data sourced from reference thieme-connect.com.

| Compound | Stereochemical Feature | Target | Activity (EC50) |

|---|---|---|---|

| Analogue 15 | Achiral piperidine ring | MEK1/2 | 40 nmol/L thieme-connect.com |

| Chiral Analogue 16 | Chiral center at C-3 of piperidine ring | MEK1/2 | 5 nmol/L thieme-connect.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Molecular Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine optimized molecular geometries and to explore the electronic landscape of molecules. mdpi.comjocpr.com These calculations are foundational for understanding the intrinsic properties of a compound.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory, representing the molecule's ability to donate and accept electrons, respectively. mdpi.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests higher reactivity and lower kinetic stability. mdpi.com

Table 1: FMO Parameters for a Series of Pyridazine (B1198779) Analogs Data below is for a series of N-Benzylidene-4-(4-methyl-4,7-dihydro- mdpi.comCurrent time information in Berlin, DE.researchgate.netthiadiazolo [4,5-c]pyridazin-6-yl) aniline (B41778) derivatives, illustrating typical computational values for related systems.

| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 9a | -5.69 | -2.25 | 3.44 |

| 9b | -5.84 | -2.48 | 3.36 |

| 9h | -5.58 | -2.24 | 3.34 |

| Source: Adapted from DFT/B3LYP/6-31G+(d) calculations on pyridazine derivatives. mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.comuni-muenchen.de The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. mdpi.comresearchgate.net

For N-heterocyclic compounds like pyridazine derivatives, the MEP map typically shows negative potential localized around the nitrogen atoms due to their high electronegativity and lone pair electrons. mdpi.comscispace.com These nitrogen atoms are therefore predicted to be the primary sites for hydrogen bonding and interactions with electrophiles. mdpi.comderpharmachemica.com Conversely, hydrogen atoms attached to the ring carbons often exhibit positive potential, marking them as potential sites for nucleophilic interactions. researchgate.net The size, shape, and orientation of these potential regions can significantly influence a molecule's binding affinity with a biological target. mdpi.com

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. dovepress.comekb.eg This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding the structural basis of protein-ligand interactions. dovepress.comnih.gov

Numerous studies have employed molecular docking to investigate piperidine (B6355638) and pyridazine derivatives as potential therapeutic agents. These studies reveal that the heterocyclic scaffolds can form key interactions, such as hydrogen bonds and hydrophobic contacts, within the active sites of various protein targets. jpionline.orgnih.gov For example, docking studies on piperidin-4-imine derivatives against EACP reductase enzyme and N³, N⁶-diphenylpyridazine-3,6-diamine derivatives against dihydrofolate reductase have shown that the nitrogen atoms of the core structures are often crucial for establishing strong binding. dovepress.comjpionline.org

Table 2: Examples of Molecular Docking Studies on Piperidine/Pyridazine Derivatives

| Ligand Class | Protein Target | Software/Method | Key Findings |

| Piperidin-4-imine derivatives | EACP reductase (1ZID) | Schrödinger (Glide) | Favorable Glide dock scores (e.g., -9.392) indicate strong binding potential. dovepress.com |

| N³, N⁶-diphenylpyridazine-diamine derivatives | Dihydrofolate reductase (DHFR) | AutoDock 4.2 | Compounds showed strong interactions with active site amino acids, with binding energies up to -8.97 kcal/mol. jpionline.org |

| Piperazine (B1678402) derivatives | Thymidine phosphorylase | MOE-Dock | Compounds established strong hydrogen bonding networks with active site residues. nih.gov |

| Pyridazine-based compounds | VEGFR-2 | Molecular Operating Environment (MOE) | Potent inhibitors formed key hinge interactions within the VEGFR-2 active site. tandfonline.com |

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a powerful ligand-based design strategy used when the 3D structure of the target protein is unknown or when analyzing a set of active ligands. nih.govroyalsocietypublishing.org A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. acs.orgugr.es

This approach has been successfully applied to series of compounds containing piperidine and pyridazine scaffolds. For instance, a general pharmacophore model for sigma-1 (σ1) receptor ligands often includes a central basic nitrogen (like that in a piperidine ring) linked to two hydrophobic regions. nih.govugr.es Similarly, ligand-based design has been used to develop novel pyridazine-based inhibitors for targets like Fatty Acid Binding Protein 4 (FABP4) and telomerase by building upon the scaffolds of known active compounds. mdpi.comacs.orguel.ac.uk These models serve as 3D queries to screen databases for new compounds with the desired structural features and potential biological activity. royalsocietypublishing.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of protein-ligand complexes over time. nih.govtandfonline.commdpi.com MD simulations are often used to refine and validate results from molecular docking, offering deeper insight into the binding mechanism. nih.govbenthamdirect.com

For flexible molecules containing a piperidine ring, conformational analysis is critical. The piperidine ring typically adopts a chair conformation, but the orientation of its substituents (axial vs. equatorial) can significantly impact binding and physical properties. nih.govresearchgate.net MD simulations can explore these conformational preferences and the stability of the ligand's pose within a protein's binding pocket. acs.org Studies on aryl formyl piperidine derivatives and other heterocyclic systems have used MD simulations to confirm the stability of docking poses, analyze the dynamics of key interactions like hydrogen bonds, and calculate binding free energies using methods like MM/PBSA to better predict binding affinity. mdpi.comnih.govbenthamdirect.com These simulations reveal how the ligand and protein adapt to each other, providing a more realistic model of the binding event. nih.gov

Molecular Mechanisms of Biological Activity in Vitro and in Silico Studies

Interaction with Specific Enzyme Targets

Derivatives built upon the 4-(piperidin-1-yl)pyridazine scaffold have demonstrated significant interactions with several classes of enzymes, including kinases, hydrolases, and other enzyme systems, indicating a broad potential for therapeutic intervention.

While direct studies on this compound itself are limited, the broader chemical class of piperidine (B6355638) and pyridazine (B1198779) derivatives has been a focal point in the development of kinase inhibitors. Cyclin-dependent kinases (CDKs), essential for cell cycle regulation, are a key target. nih.gov The activity of CDK2, for instance, is crucial for the progression from the G1 to the S phase of the cell cycle, and its corruption is common in many tumor cells. nih.gov Novel pyridine (B92270) derivatives have been identified as potent inhibitors of the CDK2/Cyclin A2 protein kinase, with some compounds showing greater potency than the reference inhibitor roscovitine. nih.gov

Similarly, derivatives of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine have been optimized as inhibitors of Akt (also known as Protein Kinase B), a critical component in signaling pathways that regulate cell growth and survival. nih.govresearchgate.net Certain optimized compounds demonstrated significant inhibitory potency against Akt1, with IC50 values as low as 18.0 nM, and showed desirable antiproliferative effects against cancer cell lines. nih.gov The imidazo[4,5-b]pyridine scaffold has also been used to develop potent dual inhibitors of FLT3 and Aurora kinases, which are implicated in acute myeloid leukemia (AML). nih.gov

Table 1: Kinase Inhibition by Related Piperidine/Pyridazine Derivatives

| Compound Class | Target Kinase | Reported Activity (IC50/Ki) | Associated Pathway |

|---|---|---|---|

| Pyridine Derivatives | CDK2/Cyclin A2 | IC50 values from 0.24 to 4.45 µM nih.gov | Cell Cycle Progression (G1/S Phase) nih.gov |

| 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives | Akt1 | IC50 values as low as 18.0 nM nih.gov | Cell Growth and Survival nih.govresearchgate.net |

| Imidazo[4,5-b]pyridine Derivatives | Aurora-A, Aurora-B, FLT3 | Kd values of 7.5 nM, 48 nM, and 6.2 nM, respectively nih.gov | Mitosis, Cell Proliferation in AML nih.gov |

The pyridazine nucleus is a key feature in the design of acetylcholinesterase (AChE) inhibitors, which are a primary strategy for managing Alzheimer's disease. samipubco.com A series of 3-amino-6-phenylpyridazines were synthesized and evaluated for AChE inhibition, revealing that a central pyridazine ring, a lipophilic cationic head, and a specific distance between these two elements are critical for high potency. acs.org One of the most potent compounds identified was 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, which exhibited an IC50 of 0.12 µM on purified AChE, a 5000-fold increase in potency compared to the parent compound, minaprine. acs.orgsemanticscholar.orgnih.gov

The piperidine moiety has also been incorporated into compounds designed to inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism and a target for anticancer and antimicrobial therapies. nih.govmdpi.com A novel series of 4-piperidine-based thiosemicarbazones showed potent DHFR inhibition, with IC50 values ranging from 13.70 µM to 47.30 µM. nih.gov

Table 2: Hydrolase Modulation by Piperidine/Pyridazine Derivatives

| Compound/Class | Target Hydrolase | Reported Activity (IC50) |

|---|---|---|

| 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | Acetylcholinesterase (AChE) | 0.12 µM acs.org |

| 4-Piperidine-based Thiosemicarbazones | Dihydrofolate Reductase (DHFR) | 13.70 - 47.30 µM nih.gov |

A compound named P4B, which contains the 6-(piperidin-1-yl)pyridazin-3-yl core structure, has been identified as a novel cellulose (B213188) biosynthesis inhibitor (CBI). oup.comnih.gov P4B, chemically known as 2-phenyl-1-[4-(6-(piperidin-1-yl) pyridazin-3-yl) piperazin-1-yl] butan-1-one, inhibits dark-grown hypocotyl and root growth with an IC50 of 20 µM. oup.com It specifically targets the cellulose synthase catalytic subunit gene CESA3. nih.gov P4B treatment reduces the cellulose content of seedlings by 40% to 50% and inhibits the incorporation of labeled glucose into the cellulosic fraction. oup.com

Additionally, the piperidine ring is a key component in a series of potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme involved in gene expression regulation and a target for certain cancers. nih.gov While these specific compounds feature a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core, they demonstrate the utility of the piperidine moiety in targeting this enzyme family, with some derivatives achieving Ki values as low as 29 nM and exhibiting high selectivity against related monoamine oxidases. nih.gov

Table 3: Inhibition of Other Enzyme Systems

| Compound | Target Enzyme | Reported Activity |

|---|---|---|

| P4B (contains piperidin-1-yl)pyridazine core) | Cellulose Synthase (CESA3) | IC50 of 20 µM for growth inhibition oup.com |

| 3-(Piperidin-4-ylmethoxy)pyridine Derivatives | Lysine Specific Demethylase 1 (LSD1) | Ki values as low as 29 nM nih.gov |

Receptor Ligand Binding and Modulation (e.g., Histamine (B1213489) H3, Sigma-1, Muscarinic Receptors)

The this compound scaffold has been instrumental in developing ligands that modulate various G-protein-coupled receptors (GPCRs) and other receptor types.

Notably, piperidine derivatives have been identified as dual-target ligands for the Histamine H3 receptor (H3R) and the Sigma-1 receptor (σ1R), both of which are important targets in the central nervous system. nih.gov The piperidine ring has been defined as the most influential structural element for activity at the σ1R, while maintaining high affinity for the H3R. nih.gov Comparative studies show that replacing a piperazine (B1678402) ring with a piperidine ring can drastically increase affinity for the σ1R (e.g., from a Ki of 1531 nM to 3.64 nM) while only slightly affecting H3R affinity. nih.gov Certain pyridazinone derivatives also show high σ1 receptor affinity, with Ki values as low as 1.4 nM and excellent selectivity over the σ2 receptor. acs.org

Furthermore, a high-throughput screening campaign identified a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core as a novel chemotype for muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. nih.gov Despite lacking the typical basic amine of most mAChR antagonists, compounds from this series displayed pan-muscarinic antagonist activity across M1-5 subtypes, with optimized versions showing potency at the human M4 receptor with IC50 values below 200 nM. nih.gov

Table 4: Receptor Binding Affinity of Piperidine/Pyridazine Derivatives

| Compound Class | Target Receptor | Reported Affinity (Ki / IC50) |

|---|---|---|

| Piperidine Derivatives | Histamine H3 (hH3R) | Ki values from 2.7 to 22 nM nih.govacs.org |

| Piperidine Derivatives | Sigma-1 (σ1R) | Ki values from 3.3 to 28 nM nih.gov |

| Pyridazinone Derivatives | Sigma-1 (σ1R) | Ki as low as 1.4 nM acs.org |

| 6-(Piperidin-1-yl)pyridazine Derivatives | Muscarinic M4 (hM4) | IC50 < 200 nM nih.gov |

Cellular Pathway Interference in Research Models (In Vitro)

The interactions of this compound-containing compounds with their molecular targets translate into significant interference with cellular pathways in in vitro models.

The cellulose synthase inhibitor P4B, which contains the (piperidin-1-yl)pyridazine core, demonstrates a unique mode of action. oup.comnih.gov Short-term treatment with P4B reduces the density of cellulose synthase complexes (CSCs) in the plasma membrane by inhibiting their exocytosis, without causing their accumulation in associated compartments. oup.comnih.gov This interference with CSC delivery also leads to disturbances in the dynamics and orientation of cortical microtubules. nih.gov

In the context of cancer research, piperidine derivatives that inhibit LSD1 have been shown to increase cellular H3K4 methylation levels and strongly inhibit the proliferation of various leukemia and solid tumor cells, with EC50 values as low as 280 nM, while having minimal effects on normal cells. nih.gov Similarly, pyrimidine-based CDK2 inhibitors can reduce the phosphorylation of the retinoblastoma protein, leading to cell cycle arrest in the S and G2/M phases and the induction of apoptosis in cancer cells. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization Techniques for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integrations in ¹H NMR and ¹³C NMR spectra, the exact connectivity of atoms in 4-(Piperidin-1-yl)pyridazine can be unequivocally established. nih.gov

¹H NMR Spectroscopy The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, distinct signals are expected for the protons on the pyridazine (B1198779) ring and the piperidine (B6355638) ring.

Pyridazine Ring Protons: The aromatic protons on the pyridazine ring are expected to appear in the downfield region of the spectrum. The proton at the C6 position (adjacent to two nitrogen atoms) would be the most deshielded. The protons at C3 and C5 will also exhibit characteristic shifts and coupling patterns, allowing for unambiguous assignment. researchcommons.org

Piperidine Ring Protons: The protons on the piperidine ring will appear in the upfield, aliphatic region. The two methylene (B1212753) groups adjacent to the nitrogen atom connected to the pyridazine ring (C2' and C6') are expected to be shifted downfield compared to the other piperidine protons due to the electron-withdrawing effect of the aromatic ring. The remaining methylene protons (C3', C4', C5') would appear further upfield. researchgate.net

¹³C NMR Spectroscopy The carbon NMR spectrum reveals the chemical environment of each carbon atom. Due to the molecule's symmetry, fewer signals than the total number of carbons may be observed.

Pyridazine Ring Carbons: The carbon atoms of the pyridazine ring will resonate in the aromatic region (typically >100 ppm). The carbon atom attached to the piperidine nitrogen (C4) will be significantly influenced by the nitrogen substituent. nih.gov

Piperidine Ring Carbons: The carbon atoms of the piperidine ring will appear in the aliphatic region (<60 ppm). The carbons adjacent to the nitrogen (C2' and C6') will be the most downfield among the piperidine signals. researchgate.net

Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridazine H-3/H-5 | 7.0 - 7.5 | 115 - 125 |

| Pyridazine H-6 | 8.5 - 9.0 | 150 - 155 |

| Pyridazine C-4 | - | 155 - 160 |

| Piperidine H-2'/H-6' (α-CH₂) | 3.5 - 4.0 | 45 - 50 |

| Piperidine H-3'/H-5' (β-CH₂) | 1.6 - 1.9 | 25 - 30 |

| Piperidine H-4' (γ-CH₂) | 1.5 - 1.8 | 23 - 27 |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. wikipedia.org For this compound (C₉H₁₃N₃), the nominal molecular weight is 163 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). nih.gov This parent ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is predictable and serves as a molecular fingerprint. libretexts.org

Key fragmentation pathways for this compound would likely involve:

Alpha-Cleavage: The most common fragmentation for aliphatic amines involves the cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.eduyoutube.com This would lead to the loss of alkyl radicals from the piperidine ring.

Piperidine Ring Fragmentation: The piperidine ring can undergo cleavage to lose ethylene (B1197577) or other small neutral molecules.

Cleavage of the N-C Bond: The bond connecting the piperidine nitrogen to the pyridazine ring can break, generating ions corresponding to each of the heterocyclic rings.

Pyridazine Ring Fragmentation: The aromatic pyridazine ring can fragment, often through the loss of N₂ or HCN.

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 164 | [M+H]⁺ | Protonated molecular ion |

| 163 | [M]⁺• | Molecular ion |

| 135 | [M-C₂H₄]⁺• | Loss of ethylene from piperidine ring |

| 85 | [C₅H₁₁N]⁺ | Piperidine fragment |

| 80 | [C₄H₄N₂]⁺• | Pyridazine fragment radical cation |

| 79 | [C₄H₃N₂]⁺ | Pyridazine fragment ion |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a compound in the solid state. By diffracting X-rays off a single crystal, one can determine precise bond lengths, bond angles, and torsional angles. mdpi.com This technique would confirm the chair conformation of the piperidine ring and the planarity of the pyridazine ring. growingscience.com

Furthermore, the crystal structure reveals how molecules pack together, elucidating intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking. nih.gov The pyridazine ring, with its significant dipole moment, may engage in π-π stacking interactions with neighboring molecules. nih.gov While this compound itself lacks strong hydrogen bond donors, any co-crystallized solvent molecules or impurities could lead to the formation of hydrogen bonds.

Crystallographic Parameters Obtainable for this compound

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating crystal lattice unit rsc.org |

| Space Group | Symmetry of the crystal packing mdpi.com |

| Bond Lengths (Å) | Precise distances between connected atoms growingscience.com |

| Bond Angles (°) | Angles formed by three connected atoms growingscience.com |

| Torsion Angles (°) | Dihedral angles defining molecular conformation growingscience.com |

| Intermolecular Contacts (Å) | Distances between atoms of adjacent molecules, indicating interactions |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz The IR spectrum of this compound would show a combination of absorptions characteristic of both the aromatic pyridazine ring and the saturated piperidine ring. core.ac.ukresearchgate.net

C-H Stretching: Aromatic C-H stretches from the pyridazine ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring will appear just below 3000 cm⁻¹. vscht.cz

C=C and C=N Stretching: Vibrations from the double bonds within the pyridazine ring will produce characteristic sharp peaks in the 1600-1400 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching of the C-N bonds (both within the piperidine ring and connecting the two rings) will give rise to signals in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

CH₂ Bending: The scissoring, wagging, and twisting vibrations of the methylene groups in the piperidine ring will produce absorptions around 1470-1430 cm⁻¹. researchgate.net

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic (Pyridazine) | 3100 - 3000 |

| C-H Stretch | Aliphatic (Piperidine) | 3000 - 2850 |

| C=N Stretch | Aromatic Ring (Pyridazine) | 1600 - 1550 |

| C=C Stretch | Aromatic Ring (Pyridazine) | 1500 - 1400 |

| CH₂ Bend | Aliphatic (Piperidine) | 1470 - 1430 |

| C-N Stretch | Aryl-Amine & Alkyl-Amine | 1250 - 1020 |

Chromatographic Methods for Purity Assessment and Isolation in Research Syntheses

Chromatographic techniques are indispensable for separating components of a mixture, making them crucial for both the purification of synthesized compounds and the assessment of their purity. rsc.org

Thin-Layer Chromatography (TLC) TLC is a rapid, qualitative technique used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for larger-scale purification. rsc.org For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase would likely be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). Due to the basic nature of the nitrogen atoms, tailing of the spot may occur; this can often be suppressed by adding a small amount of a base, such as triethylamine, to the mobile phase.

High-Performance Liquid Chromatography (HPLC) HPLC is a high-resolution technique used for the separation, identification, and quantification of compounds. mdpi.com It is the standard method for determining the purity of a research sample. A reversed-phase HPLC (RP-HPLC) method would be most common for a molecule like this compound. researchgate.net

Stationary Phase: A non-polar column, such as one packed with octadecylsilyl (C18) modified silica.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of impurities.

Detection: A UV detector would be suitable, as the pyridazine ring will absorb UV light.

Typical Chromatographic Methods for this compound

| Technique | Typical Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate or CH₂Cl₂/MeOH (+1% Et₃N) | Reaction monitoring, solvent system scouting |

| HPLC | C18 Silica Gel | Water/Acetonitrile (+0.1% TFA or Formic Acid) | Purity assessment, quantification, isolation |

Lead Optimization Strategies and Pre Clinical Research Considerations Excluding Clinical Outcomes

Design Principles for Modulating In Vitro Potency and Target Selectivity

The modification of the 4-(piperidin-1-yl)pyridazine core and its analogs follows established medicinal chemistry principles to probe structure-activity relationships (SAR). By systematically altering specific regions of the molecule, researchers can enhance interactions with the biological target, thereby increasing potency and improving selectivity over off-target proteins.

In the development of muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists, a series based on a 3-(piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core was explored. Structure-activity relationship studies revealed that the pyridazine (B1198779) ring is essential for M4 receptor activity nih.gov. When the pyridazine was replaced with other heteroaryl rings like pyridine (B92270) or pyrazine, a significant loss of activity was observed, highlighting the critical role of the pyridazine's electronic properties and hydrogen bonding capacity nih.gov. Further optimization focused on the piperidine (B6355638) moiety. Ring expansion to an unsubstituted homopiperidine or introducing steric bulk, such as a gem-dimethyl group at the 3-position of the piperidine, resulted in potent M4 antagonists nih.gov. For instance, compound 14n (a gem-dimethyl piperidine analog) emerged as a potent antagonist with an hM₄ IC₅₀ of 120 nM nih.gov.

Similarly, in a series of acetylcholinesterase (AChE) inhibitors based on a 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine structure, systematic modifications elucidated key SAR principles. Researchers found that introducing lipophilic groups at the C-5 position of the pyridazine ring was favorable for AChE inhibitory activity and selectivity against butyrylcholinesterase (BuChE) acs.org. For example, the 5-methyl-6-phenylpyridazine derivative 4c (IC₅₀ = 21 nM) was 100 times more selective for human AChE than the reference compound tacrine acs.org. Conversely, modifications to the benzylpiperidine portion were generally detrimental to activity, indicating its importance for target engagement acs.org.

The pyridazinone scaffold, a related structure, has also been optimized for various targets. In the pursuit of multi-target anti-inflammatory agents, pyridazinone-based sulphonamide derivatives showed potent, single-digit nanomolar inhibitory activity against the human carbonic anhydrase (hCA) IX isoform, a cancer-related target nih.gov.

| Compound Series | Target | Key Structural Modification | Impact on In Vitro Potency/Selectivity | Reference |

|---|---|---|---|---|

| 3-(Piperazin-1-yl)-6-(piperidin-1-yl)pyridazines | Muscarinic M4 Receptor | Replacement of pyridazine with pyridine/pyrazine | Loss of M₄ activity, indicating pyridazine is essential. | nih.gov |

| 3-(Piperazin-1-yl)-6-(piperidin-1-yl)pyridazines | Muscarinic M4 Receptor | Introduction of gem-dimethyl on piperidine ring | Enhanced potency (e.g., compound 14n, hM₄ IC₅₀ = 120 nM). | nih.gov |

| 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazines | Acetylcholinesterase (AChE) | Addition of lipophilic group at C-5 of pyridazine | Increased AChE-inhibitory activity and AChE/BuChE selectivity. | acs.org |

| 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazines | Acetylcholinesterase (AChE) | Isosteric replacement of benzylpiperidine moiety | Detrimental to activity. | acs.org |

| 4-(6-Oxopyridazin-1-yl)benzenesulfonamides | Carbonic Anhydrase IX | Introduction of benzyloxy and sulphonate groups | Potent, single-digit nanomolar inhibition (Kᵢ = 4.9 and 6.4 nM). | nih.gov |

Strategies for Improving In Vitro Disposition and Pharmacological Utility in Research Models

A critical aspect of lead optimization is the enhancement of a compound's drug-like properties, often referred to as ADME (absorption, distribution, metabolism, and excretion). For preclinical research tools, properties such as metabolic stability, solubility, and permeability are paramount for achieving reliable results in cellular and animal models.

In the development of the aforementioned muscarinic antagonists with the 6-(piperidin-1-yl)pyridazine core, a multidimensional optimization effort successfully yielded compounds with attractive central nervous system (CNS) penetration nih.gov. The lead compound 14n demonstrated a rat brain-to-plasma ratio (Kp) of 2.1 and an unbound brain-to-plasma ratio (Kp,uu) of 1.1, indicating its ability to cross the blood-brain barrier effectively for potential use in neurological research models nih.gov.

Another common challenge is rapid metabolism, which can lead to low oral bioavailability and short duration of action. In a series of 4-amino-4-benzylpiperidine derivatives, researchers found that the parent compounds underwent extensive metabolism in vivo, resulting in rapid clearance nih.gov. To overcome this, the linker between the piperidine and a lipophilic substituent was varied. This strategy led to the identification of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and, crucially, orally bioavailable inhibitors, suitable for in vivo studies nih.gov. Similar optimization of pharmacokinetic (PK) profiles was undertaken for a series of piperazine (B1678402) pyridazine-based glucan synthase inhibitors, leading to the discovery of several compounds with improved PK characteristics for further in vitro testing nih.gov.

Scaffold Hopping and Bioisosteric Replacements in Analogue Design for Enhanced Research Utility

Scaffold hopping and bioisosteric replacement are powerful strategies used to discover novel chemotypes with improved properties or to circumvent intellectual property limitations. researchgate.netnih.gov These approaches involve replacing a core molecular framework or a specific functional group with another that preserves the essential interactions with the target while potentially improving other characteristics.

A notable example involved a search for novel Fatty Acid Binding Protein 4 (FABP4) inhibitors. Researchers initiated a drug design process by performing a bioisosteric replacement/scaffold hopping analysis on the pyrimidine scaffold of a known ligand nih.govuel.ac.uk. This computational approach led to the selection of the pyridazinone framework as a promising replacement. Subsequent synthesis and screening confirmed that pyridazinone-based molecules could act as effective FABP4 inhibitors, demonstrating the utility of this strategy in identifying new lead structures nih.govuel.ac.uk.

In the optimization of muscarinic antagonists, bioisosteric replacement was used to modulate metabolism while attempting to maintain potency nih.gov. The pyridazine ring of the lead compound was replaced with regioisomeric pyridine cores, a pyrazine core, and a phenyl congener. However, these alternate heterocyclic analogs failed to provide superior compounds, underscoring that while bioisosteric replacement is a valuable tool, the specific electronic and geometric properties of the original pyridazine scaffold were indispensable for activity in this particular series nih.gov.

Development of Molecular Probes and Research Tools for Biological Investigation

A key outcome of lead optimization is the creation of high-quality molecular probes. These are potent, selective, and well-characterized small molecules used to investigate the function of a specific protein in biological systems.

The this compound structural motif is present in compounds developed specifically as research probes. Through high-throughput screening and subsequent structure-based optimization, a (piperidin-4-yl)pyrido[3,2-d]pyrimidine based compound, BAY-885 , was identified as a highly potent and selective in vitro probe for the kinase ERK5 nih.gov. Such a tool is invaluable for studying the role of ERK5 in cellular processes like proliferation and survival in a time- and concentration-dependent manner, which can yield different insights than genetic methods like RNAi nih.gov.

In another study, a series of piperazin-1-ylpyridazines was identified as a new class of potent inhibitors for dCTP pyrophosphatase 1 (dCTPase), an enzyme implicated in cancer progression researchgate.net. The lead compounds from this series demonstrated high selectivity and were shown to synergize with other agents in leukemia cells. The authors noted that this new class of inhibitors provides a foundation for the development of drug-like probes to further investigate the biology of the dCTPase enzyme researchgate.net.

| Compound Name/Identifier | Core Structure | Biological Target/Use |

|---|---|---|

| Compound 14n | 3-(Piperazin-1-yl)-6-(piperidin-1-yl)pyridazine | Muscarinic M4 Receptor Antagonist |

| Compound 4c | 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine | Acetylcholinesterase (AChE) Inhibitor |

| BAY-885 | (Piperidin-4-yl)pyrido[3,2-d]pyrimidine | ERK5 Kinase Inhibitor (Molecular Probe) |

| Piperazin-1-ylpyridazines | Piperazin-1-ylpyridazine | dCTP pyrophosphatase 1 (dCTPase) Inhibitors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.